N-[2-(1H-indol-3-yl)ethyl]-3-(3-nitrophenyl)prop-2-enamide
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Overview
Description
N-[2-(1H-indol-3-yl)ethyl]-3-(3-nitrophenyl)prop-2-enamide is a compound that belongs to the class of indole derivatives.
Preparation Methods
The synthesis of N-[2-(1H-indol-3-yl)ethyl]-3-(3-nitrophenyl)prop-2-enamide typically involves the reaction between tryptamine and a nitrophenyl derivative. One common method for preparing such compounds is through the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent. DCC reacts with the carboxyl group of the nitrophenyl derivative to produce an activated acylating agent that then reacts with the amino group of tryptamine to form the amide bond .
Chemical Reactions Analysis
N-[2-(1H-indol-3-yl)ethyl]-3-(3-nitrophenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The nitro group in the compound can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide. The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
N-[2-(1H-indol-3-yl)ethyl]-3-(3-nitrophenyl)prop-2-enamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-3-(3-nitrophenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The indole moiety in the compound is known to interact with various receptors and enzymes, leading to its biological effects. For example, indole derivatives can inhibit cyclooxygenase (COX) enzymes, resulting in anti-inflammatory effects .
Comparison with Similar Compounds
N-[2-(1H-indol-3-yl)ethyl]-3-(3-nitrophenyl)prop-2-enamide can be compared with other indole derivatives such as:
N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: This compound is synthesized using a similar method and has similar biological activities.
N-[2-(1H-indol-3-yl)ethyl]-2-(6-methoxynaphthalen-2-yl)propanamide: This compound also shares the indole moiety and exhibits similar pharmacological properties. The uniqueness of this compound lies in its specific nitrophenyl group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-3-(3-nitrophenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3/c23-19(9-8-14-4-3-5-16(12-14)22(24)25)20-11-10-15-13-21-18-7-2-1-6-17(15)18/h1-9,12-13,21H,10-11H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVOSVUCIXYAHLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C=CC3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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